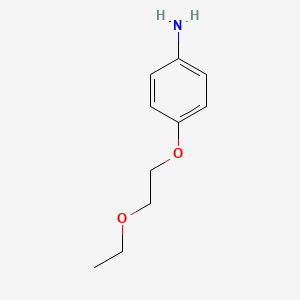
4-(2-Ethoxyethoxy)aniline
Descripción general
Descripción
4-(2-Ethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Electrochemical Applications
Electrochemical Synthesis of Polymers
4-(2-Ethoxyethoxy)aniline derivatives have been used in the electrochemical synthesis of novel polymers. These polymers exhibit high conductivity and porosity, making them efficient for use as counter electrodes in dye-sensitized solar cells. They demonstrate enhanced energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Electrochromic Materials
Derivatives of this compound have been synthesized and electropolymerized to create conducting polymers with significant applications in electrochromic devices, particularly in the near-infrared region. These materials exhibit high optical contrasts and fast switching speeds, making them suitable for electrochromic applications (Li et al., 2017).
Material Science and Chemistry
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various novel compounds with potential applications in different fields. These include Schiff bases, block copolymers, and dendritic liquid crystals, showcasing the versatility of this compound in creating new materials with unique properties (Morar et al., 2018).
Dielectric Relaxation Studies
this compound has been studied in dielectric relaxation phenomena, particularly in mixtures with alkoxyethanols. These studies contribute to understanding the interactions between molecular structures and the strength of hydrogen bonds, which is crucial in material science and chemistry (Basha, 2017).
Biochemistry and Pharmacology
- Antimicrobial Activity: Compounds derived from this compound have shown significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents for medical use (Banoji et al., 2022).
Electronics and Sensor Technology
Sensor Applications
Poly(aniline) derivatives, including those related to this compound, have been used in sensor applications. They demonstrate unique pH-dependent properties, which are exploited in the development of nonenzymatic glucose sensors and other analytical tools (Shoji & Freund, 2001).
Electroactivity in Polymers
this compound derivatives have been used in the study of electroactivity in polymers, such as poly-(2,5-dimethoxyaniline). These studies contribute to the understanding of polymer behavior and properties in different acid solutions, which is crucial for the development of advanced electronic materials (Palys et al., 2000).
Energy and Environmental Applications
- Hole Transporting Materials in Solar Cells: Arylamine derivatives of this compound have been synthesized for use as hole transporting materials in perovskite solar cells. These materials offer improved thermal stability and efficiency in energy conversion, contributing to the advancement of solar cell technology (Liu et al., 2016).
Propiedades
IUPAC Name |
4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFTZBNMULUNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586403 | |
| Record name | 4-(2-Ethoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65999-71-5 | |
| Record name | 4-(2-Ethoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)

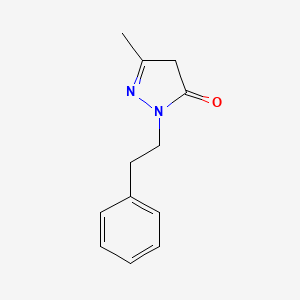
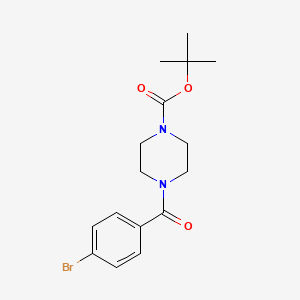
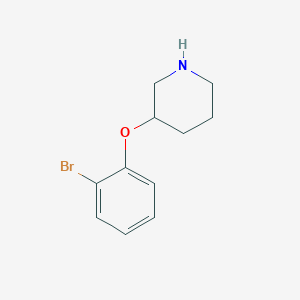

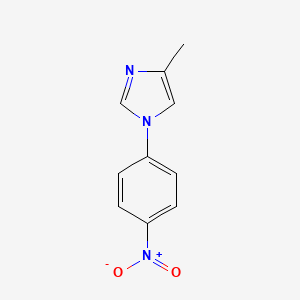
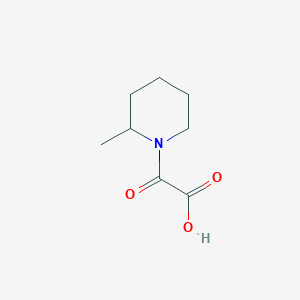
rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)

